![molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8](/img/structure/B164250.png)

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

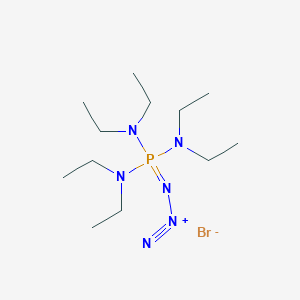

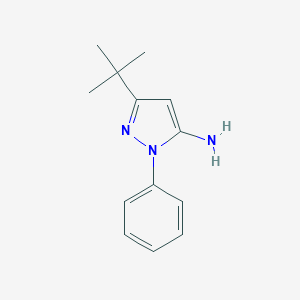

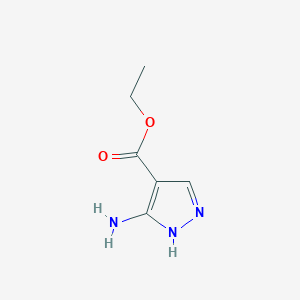

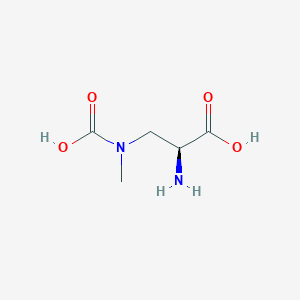

“Methyl 4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C13H10O3S. It is a derivative of 4H-thieno[3,2-c]chromene, a class of compounds that have been found to possess significant biological activity . Examples of these activities include anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . These derivatives are also used for the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause .

Synthesis Analysis

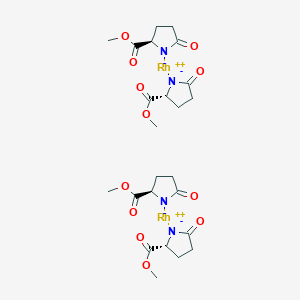

The synthesis of 4H-thieno[3,2-c]chromene derivatives, including “methyl 4H-thieno[3,2-c]chromene-2-carboxylate”, has been achieved through various methods . One method involves the palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .Molecular Structure Analysis

The molecular structure of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” has been analyzed in various studies . The compound is part of the 4H-thieno[3,2-c]chromene class, which is characterized by a benzene ring fused to a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis

The chemical reactions of 4H-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, have been studied . The formyl group can be transformed into various functional groups, and electrophilic substitution was shown to occur at the C-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” include its molecular formula (C13H10O3S) and molecular weight (246.28 g/mol). Further details about its physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

- Field : Medical and Pharmaceutical Research

- Application : 4H-thieno[3,2-c]chromene derivatives have been found to possess high antiulcer activity .

- Methods : The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde was transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .

- Results : The compound 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, obtained through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol, was found to possess high antiulcer activity .

- Field : Medical and Pharmaceutical Research

- Application : Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidaemia .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Oncology

- Application : Derivatives of 4H-thieno[3,2-c]chromene are used in cancer treatment .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Gynecology

- Application : Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of symptoms associated with menopause .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antiulcer Activity

Treatment of Diabetes and Hyperlipidaemia

Cancer Treatment

Treatment of Symptoms Associated with Menopause

- Field : Medical and Pharmaceutical Research

- Application : Some derivatives of 4H-thieno[3,2-c]chromene act as antipyretic, anti-inflammatory, analgesic, and mucoregulatory drugs .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Neurology and Nephrology

- Application : Some derivatives of 4H-thieno[3,2-c]chromene possess diuretic and antiparkinson action .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antipyretic, Anti-inflammatory, Analgesic, and Mucoregulatory Drugs

Diuretic and Antiparkinson Action

- Field : Allergology

- Application : Some derivatives of 4H-thieno[3,2-c]chromene act as antiallergic drugs .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Field : Microbiology

- Application : Some derivatives of 4H-thieno[3,2-c]chromene possess antibacterial and antifungal properties .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antiallergic Drugs

Antibacterial and Antifungal Drugs

Zukünftige Richtungen

The significant biological activity of 4H-thieno[3,2-c]chromene derivatives motivates further synthetic studies and characterization of such compounds . Future research may focus on developing more efficient synthesis methods, exploring the mechanisms of action, and evaluating the therapeutic potential of these compounds in various disease models.

Eigenschaften

IUPAC Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWLCIIZQNEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393931 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

CAS RN |

126522-01-8 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)